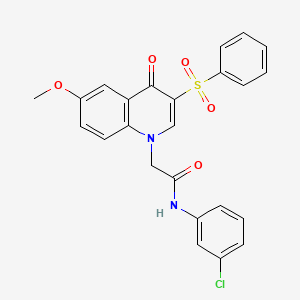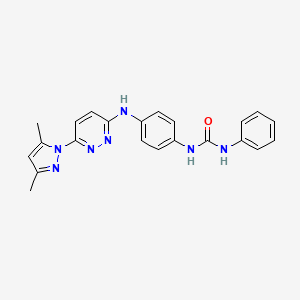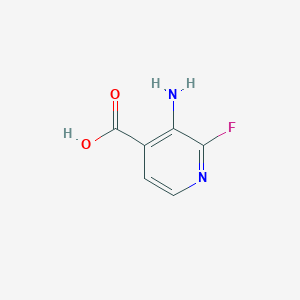
2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide involves the reaction of the DBCO group with azide groups on other molecules. This reaction is known as a click reaction, and it is highly specific and efficient. The benzamide group can also be used for targeting specific proteins, allowing researchers to selectively modify certain proteins in a complex mixture.
Biochemical and Physiological Effects:
2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide does not have any direct biochemical or physiological effects, as it is primarily used as a tool for studying other molecules. However, the bioconjugates formed using 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide can have a wide range of effects, depending on the specific molecules that are attached.
実験室実験の利点と制限
One of the main advantages of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide is its high specificity and efficiency in click reactions. This allows researchers to selectively modify specific molecules in complex mixtures, without affecting other molecules. Another advantage is the ability to target specific proteins using the benzamide group.
One limitation of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide is its cost, as it can be quite expensive compared to other bioconjugation reagents. It also requires specialized knowledge and equipment to use effectively.
将来の方向性
There are several future directions for the use of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide in scientific research. One area of interest is the development of new bioconjugation strategies using 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide and other click chemistry reagents. Another area of interest is the use of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide for targeted drug delivery, where it can be used to attach drugs to specific proteins or cells. Finally, there is potential for the development of new imaging techniques using 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide, where it can be used to visualize specific molecules in living systems.
合成法
The synthesis of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide involves several steps. First, 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzoic acid is synthesized by reacting 2-hydroxybenzoic acid with 2,4-dichloro-5-methylphenylsulfonyl chloride and propargyl alcohol. This is followed by the conversion of the carboxylic acid group to an amide group using benzylamine. Finally, the DBCO group is introduced by reacting the amide group with DBCO-NHS ester.
科学的研究の応用
2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamideAmide has a wide range of applications in scientific research. It is primarily used for bioconjugation reactions, where it is used to attach specific molecules to proteins or other biomolecules. This allows researchers to study the function and behavior of these molecules in living systems.
特性
IUPAC Name |
2-[4-[(2,4-dichloro-5-methylphenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-12-10-17(15(20)11-14(12)19)27(24,25)22-8-4-5-9-26-16-7-3-2-6-13(16)18(21)23/h2-3,6-7,10-11,22H,8-9H2,1H3,(H2,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXURHEURODAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2396414.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2396417.png)

![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)
![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)
![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)